molecular formula C6H4ClNO3 B026993 4-Chloro-6-nitrosoresorcinol-13C6 CAS No. 953390-33-5

4-Chloro-6-nitrosoresorcinol-13C6

Cat. No. B026993
M. Wt: 179.51 g/mol
InChI Key: JVTXZVVELSONAM-IDEBNGHGSA-N
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Description

Synthesis Analysis

The synthesis of [13C6]6-Hydroxychlorzoxazone, a significant metabolite of chlorzoxazone, has been improved from [13C6]benzene, featuring the conversion of 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone with a yield significantly higher than previously reported, indicating an efficient synthetic pathway for related compounds (Zhigang Jian et al., 2006).

Molecular Structure Analysis

While direct studies on the molecular structure of 4-chloro-6-nitrosoresorcinol-13C6 are scarce, insights can be drawn from related compounds. For example, the structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone was elucidated using techniques like IR, NMR, MS, and X-ray crystallography, showcasing the detailed structural attributes that could be similar or relevant to understanding the molecular structure of 4-chloro-6-nitrosoresorcinol derivatives (Mingzhe Ji et al., 2000).

Chemical Reactions and Properties

Research on 4-chloro-6-nitrosoresorcinol-13C6 specifically regarding its chemical reactions and properties is limited. However, studies on similar chloro-nitro compounds, such as the degradation of 4-chloro-3-nitrophenol to 4-chlororesorcinol by Pseudomonas sp. JHN, offer insights into potential reactions and the biodegradability aspect of chloro-nitro compounds (P. Arora et al., 2014). These studies suggest that 4-chloro-6-nitrosoresorcinol could participate in similar environmental degradation processes or synthetic pathways.

Scientific Research Applications

  • Synthesis and Metabolism Studies : Jian et al. (2006) demonstrated an improved synthesis method for [13C6]6-Hydroxychlorzoxazone, a major P450 metabolite of chlorzoxazone, from [13C6]benzene. They developed an efficient procedure for converting 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone, significantly increasing yield.

  • Adsorption and Removal of Toxic Compounds : Research by Mehrizad & Gharbani (2014) explored the capability of graphene to remove chloro-2-nitrophenol (4C2NP) from aqueous solutions. Their findings suggest the potential of graphene in environmental remediation, particularly in removing toxic nitro compounds from water.

  • Liquid Crystal Research : Alaasar et al. (2013) and Alaasar et al. (2014) investigated the mesomorphic properties of bent-shaped molecules with 4-chlororesorcinol and other resorcinols as central units. Their work contributes to understanding the behavior of liquid crystals, which have applications in displays and other technologies.

  • Environmental Science and Engineering : Mahmoud et al. (2016) focused on the design of an efficient nanosorbent for removing nitro compounds from aqueous solutions. This research is crucial for developing methods to clean up environmental pollutants.

  • Pharmaceutical and Pesticide Waste Treatment : Mehrizad et al. (2012) studied the removal of 4-chloro-2-nitrophenol from pharmaceutical and pesticide waste using nano-titanium dioxide. This work is important for mitigating environmental pollution from industrial waste.

  • Microbial Degradation and Biodegradation : Katsivela et al. (1999) and Shah (2014) focused on the biodegradation of chloro-nitrobenzene compounds by bacterial strains. Their research is vital for understanding how microorganisms can be used to degrade environmental pollutants.

  • Advanced Oxidation Processes : Saritha et al. (2007) compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol. This study is significant for developing efficient methods to treat industrial waste containing hazardous chemicals.

  • Chemical Structure and Interaction Studies : Ghirga et al. (2013) explored the reaction of nitrosonium cation with resorc[4]arenes, leading to insights into molecular structures and interactions. This research is relevant in the field of organic chemistry and molecular engineering.

properties

IUPAC Name

4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXZVVELSONAM-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475497
Record name 4-Chloro-6-nitrosoresorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-nitrosoresorcinol-13C6

CAS RN

953390-33-5
Record name 4-Chloro-6-nitrosoresorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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